molecular formula C17H17F2NO3 B13150233 (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine 2-hydroxy-2-phenylacetate

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine 2-hydroxy-2-phenylacetate

Cat. No.: B13150233
M. Wt: 321.32 g/mol
InChI Key: GUESUQPLVFMJIT-RDNZEXAOSA-N
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Description

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine 2-hydroxy-2-phenylacetate is a complex organic compound that features a cyclopropane ring substituted with a difluorophenyl group and an amine group, along with a hydroxy-phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine 2-hydroxy-2-phenylacetate typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclopropanation of a suitable alkene with a difluorophenyl group, followed by amination and esterification reactions. The reaction conditions often require the use of catalysts, such as transition metal complexes, and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine 2-hydroxy-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine 2-hydroxy-2-phenylacetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine 2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine 2-hydroxy-2-phenylacetate include:

  • 1-(4-Fluorophenyl)piperazine
  • 1-(3,4-Difluorophenyl)cyclopropan-1-amine
  • 2-Hydroxy-2-phenylacetic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H17F2NO3

Molecular Weight

321.32 g/mol

IUPAC Name

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;2-hydroxy-2-phenylacetic acid

InChI

InChI=1S/C9H9F2N.C8H8O3/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6,9H,4,12H2;1-5,7,9H,(H,10,11)/t6-,9+;/m0./s1

InChI Key

GUESUQPLVFMJIT-RDNZEXAOSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O

Origin of Product

United States

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